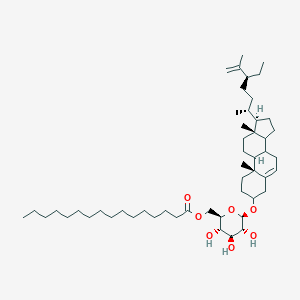
8-Hydroxybentazon
Übersicht
Beschreibung
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide, also known as 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide, is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
8-Hydroxybentazon ist in erster Linie als Herbizid bekannt. Es gehört zur Klasse der Benzothiadiazinone und wird zur Bekämpfung von breitblättrigen Unkräutern in verschiedenen Kulturen wie Sojabohnen, Mais und Reis eingesetzt. Seine Wirkungsweise beruht auf der Hemmung der Photosynthese durch Störung des Elektronentransports in den Chloroplasten. Forscher haben seine Wirksamkeit, Selektivität und Umweltauswirkungen in Unkrautbekämpfungssystemen untersucht .
Bildung von gebundenen Rückständen im Boden
Studien haben das Bindungsverhalten von this compound mit Bodenhumussubstanzen untersucht. Oxidoreduktive Katalysatoren wie Laccase aus Myceliophthora thermophila spielen eine entscheidende Rolle bei der Umwandlung von this compound im Boden. Bemerkenswerterweise wurde festgestellt, dass Mangan(IV)-oxid (δ-MnO₂) den Bindungsprozess effizient katalysiert. Das Verständnis dieser Wechselwirkungen hilft, das Schicksal und die Persistenz von this compound in landwirtschaftlichen Böden zu beurteilen .
Stoffwechsel in Sojabohnengenotypen
Bei Sojabohnen hängt die unterschiedliche Toleranz gegenüber Bentazon (einschließlich this compound) mit der Fähigkeit zusammen, bestimmte Metaboliten zu bilden. Tolerante Genotypen produzieren sowohl 6- als auch this compound-Konjugate, während anfällige Genotypen hauptsächlich nicht identifizierte Metaboliten bilden. Diese Forschung wirft Licht auf die genetische Grundlage der Herbizidtoleranz bei Sojabohnen .
Umweltverhalten und Abbau
Wissenschaftler haben die Abbauwege von this compound unter verschiedenen Umweltbedingungen untersucht. Faktoren wie pH-Wert, Temperatur und mikrobielle Aktivität beeinflussen seine Persistenz in Boden und Wasser. Das Verständnis seines Schicksals hilft, eine nachhaltige Herbizidanwendung und Risikobewertung zu gewährleisten .
Analytische Methoden
Die Entwicklung empfindlicher und zuverlässiger analytischer Methoden zum Nachweis und zur Quantifizierung von this compound ist unerlässlich. Forscher haben Techniken wie Flüssigchromatographie (LC), Gaschromatographie (GC) und Massenspektrometrie (MS) untersucht, um seine Anwesenheit in Umweltproben und landwirtschaftlichen Produkten zu bestimmen .
Ökotoxikologische Auswirkungen
Studien haben die Auswirkungen von this compound auf Nicht-Zielorganismen wie Wasserpflanzen, Algen und Fische bewertet. Die Bewertung seiner Toxizität und potenziellen ökologischen Risiken unterstützt regulatorische Entscheidungen und fördert ein nachhaltiges Pestizidmanagement .
Wirkmechanismus
Target of Action
8-Hydroxybentazon, also known as 8-Hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is primarily targeted towards plant species . The compound’s primary targets are the plant species that are susceptible to its herbicidal properties .
Mode of Action
The mode of action of this compound involves its interaction with the plant species. The compound is absorbed by the plant and then metabolized . Tolerant plant genotypes metabolize 80 to 90% of absorbed bentazon within 24 hours, while susceptible genotypes metabolize only 10 to 15% . This differential metabolism is a key aspect of the compound’s mode of action .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of metabolites. In tolerant plant genotypes, two major metabolites, the glycosyl conjugates of 6- and this compound, are formed . These metabolites play a crucial role in the plant’s ability to tolerate the herbicidal properties of the compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) in the plant species. As mentioned earlier, the compound is absorbed by the plant and then metabolized The metabolites are then distributed throughout the plant
Result of Action
The result of the action of this compound is the tolerance or susceptibility of the plant species to the compound’s herbicidal properties. Tolerant plant genotypes are able to metabolize a significant portion of the absorbed compound, leading to their ability to tolerate the compound .
Biochemische Analyse
Cellular Effects
It is known that the compound is a metabolite of Bentazon, a selective post-emergence herbicide . The tolerance of certain soybean genotypes to Bentazon is linked to their ability to form both the 6- and 8-Hydroxybentazon conjugates
Metabolic Pathways
This compound is involved in the metabolic pathways of Bentazon degradation
Eigenschaften
IUPAC Name |
8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLUCLOKVGHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209140 | |
| Record name | 8-Hydroxybentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60374-43-8 | |
| Record name | 8-Hydroxybentazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxybentazon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxybentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYBENTAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6S7VVH2GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-Hydroxybentazon in the metabolism of the herbicide bentazon?
A1: this compound is a key metabolite in the degradation pathway of the herbicide bentazon. Studies have shown that tolerant soybean genotypes primarily detoxify bentazon by converting it to glycosyl conjugates of 6- and this compound. [] This suggests that the formation of this compound is a detoxification step in plants tolerant to bentazon.
Q2: How does this compound interact with soil components?
A2: this compound demonstrates a strong affinity for soil components, particularly humic substances. Research indicates that this binding process is significantly influenced by the presence of metal oxides in the soil, specifically manganese(IV) oxide. [] This strong adsorption to soil organic matter suggests a potential for reduced bioavailability and leaching of the parent herbicide, bentazon.
Q3: What is the mechanism behind the binding of this compound to soil organic matter?
A3: Studies using the fungus Phanerochaete chrysosporium and the enzyme laccase, both known to play a role in the degradation of organic compounds, have shed light on the binding mechanism. This compound is converted into a dimeric derivative by these agents. [] This dimer, along with the monomeric form of this compound, are believed to be key players in the formation of bound residues with humic substances in the soil.
Q4: Are there any known abiotic factors influencing the transformation of this compound in soil?
A4: Yes, the presence of metal oxides, particularly manganese(IV) oxide, has been identified as a crucial factor in the transformation of this compound in soil. [] This abiotic catalyst facilitates the binding of this compound to soil humic substances, contributing to its immobilization and potential detoxification.
Q5: What analytical techniques are employed for the detection and quantification of this compound in environmental samples?
A5: Liquid chromatography coupled with high-flow pneumatically assisted electrospray mass spectrometry (LC-MS) has proven to be an effective technique for identifying and quantifying this compound in environmental water samples. [] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of this compound.
Q6: What are the implications of this compound formation for the persistence of bentazon in the environment?
A6: The formation of this compound and its subsequent binding to soil organic matter can significantly influence the persistence and fate of bentazon in the environment. While the mineralization of bound bentazon residues is a slow process, [] the formation of these bound residues can reduce the bioavailability and leaching potential of the herbicide, ultimately impacting its long-term environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)








![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)



